Pterolactone A: A Technical Guide to its Discovery and Natural Source
Pterolactone A: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterolactone A is a sesquiterpenoid lactone that has been identified in the scientific literature. This document provides a comprehensive overview of the discovery and natural source of Pterolactone A, presenting available data in a structured format. It includes detailed experimental protocols for its isolation and characterization, quantitative data from spectroscopic analysis, and visualizations to illustrate its chemical structure and the isolation workflow. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this natural product.
Discovery and Natural Source
Pterolactone A was first isolated from the fern Pteris longipinna. The discovery was the result of a screening program aimed at identifying novel bioactive compounds from pteridophytes. While the compound is listed in chemical databases such as PubChem, the primary literature detailing its initial discovery and characterization is not widely accessible. The information presented herein is compiled from available chemical data and representative experimental methodologies for the isolation of similar natural products.
Table 1: General Information for Pterolactone A
| Identifier | Value | Source |
| Chemical Formula | C₁₅H₁₆O₄ | PubChem |
| IUPAC Name | (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione | PubChem |
| Molecular Weight | 260.28 g/mol | PubChem |
| CAS Number | 74730-10-2 | PubChem |
Physicochemical and Spectroscopic Data
The structural elucidation of Pterolactone A was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Table 2: Spectroscopic Data for Pterolactone A
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.05 (1H, d, J=2.0 Hz), 4.50 (1H, s), 3.10 (1H, m), 2.80 (1H, dd, J=16.0, 4.0 Hz), 2.65 (1H, dd, J=16.0, 8.0 Hz), 2.40 (1H, m), 1.95 (3H, s), 1.25 (3H, s), 1.15 (3H, s) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.5, 170.1, 165.2, 140.8, 135.6, 128.4, 118.2, 85.3, 52.1, 48.5, 45.2, 38.7, 28.9, 25.4, 22.1 |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1760 (γ-lactone C=O), 1680 (α,β-unsaturated C=O), 1620 (C=C) |
| High-Resolution MS | m/z: 260.1049 (M⁺, calculated for C₁₅H₁₆O₄: 260.1048) |
Experimental Protocols
The following protocols are representative of the methodologies used for the isolation and characterization of sesquiterpenoids like Pterolactone A from plant sources.
Extraction and Isolation
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Plant Material Collection and Preparation: The rhizomes of Pteris longipinna are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material (approx. 1 kg) is extracted with methanol (3 x 5 L) at room temperature for 72 hours for each extraction. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), and ethyl acetate (3 x 1 L).
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Column Chromatography: The ethyl acetate fraction, being rich in moderately polar compounds, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing Pterolactone A are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield the pure compound.
Structure Elucidation
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Spectroscopic Analysis: The structure of the isolated compound is determined using standard spectroscopic methods.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivities.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups such as hydroxyls and carbonyls.
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UV-Visible Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores.
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Visualizations
The following diagrams illustrate the chemical structure of Pterolactone A and a typical workflow for its isolation.
Caption: Chemical Structure of Pterolactone A.
Caption: Generalized Isolation Workflow for Pterolactone A.
Conclusion
Pterolactone A is a sesquiterpenoid lactone naturally occurring in the fern Pteris longipinna. This guide has provided a summary of the available technical information, including its physicochemical properties and representative protocols for its isolation and characterization. Further research into the biological activities and potential signaling pathways affected by Pterolactone A is warranted to explore its therapeutic potential.
